N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640979-58-2
VCID: VC11856458
InChI: InChI=1S/C13H13F2N3S/c1-8-5-12(18-13(17-8)19-2)16-7-9-3-4-10(14)6-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18)
SMILES: CC1=CC(=NC(=N1)SC)NCC2=C(C=C(C=C2)F)F
Molecular Formula: C13H13F2N3S
Molecular Weight: 281.33 g/mol

N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

CAS No.: 2640979-58-2

Cat. No.: VC11856458

Molecular Formula: C13H13F2N3S

Molecular Weight: 281.33 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine - 2640979-58-2

Specification

CAS No. 2640979-58-2
Molecular Formula C13H13F2N3S
Molecular Weight 281.33 g/mol
IUPAC Name N-[(2,4-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine
Standard InChI InChI=1S/C13H13F2N3S/c1-8-5-12(18-13(17-8)19-2)16-7-9-3-4-10(14)6-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18)
Standard InChI Key ZKPVOLDDQPYSIK-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SC)NCC2=C(C=C(C=C2)F)F
Canonical SMILES CC1=CC(=NC(=N1)SC)NCC2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine core substituted at positions 2, 4, and 6. Key structural elements include:

  • Position 2: Methylsulfanyl (–SCH₃) group, enhancing lipophilicity and metabolic stability .

  • Position 4: N-[(2,4-difluorophenyl)methyl] moiety, contributing to binding affinity via halogen interactions .

  • Position 6: Methyl group (–CH₃), influencing steric and electronic properties .

The IUPAC name, N-[(2,4-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine, reflects this substitution pattern .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃F₂N₃S
Molecular Weight281.33 g/mol
SMILESCC1=CC(=NC(=N1)SC)NCC2=C(C=C(C=C2)F)F
logP3.88
Hydrogen Bond Acceptors3

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.5 (s, 3H, CH₃), 2.6 (s, 3H, SCH₃), 8.0 (s, 1H, pyrimidine-H), and 8.5 (s, 1H, NH) .

  • IR: Stretching vibrations at 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C–F), and 680 cm⁻¹ (C–S) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multistep reactions involving:

  • Pyrimidine Core Formation: Condensation of thiourea with β-diketones to yield 2-thiopyrimidine intermediates .

  • Substitution at Position 4: Nucleophilic displacement of chlorine in 4-chloropyrimidine with (2,4-difluorophenyl)methylamine .

  • Methylsulfanyl Introduction: Treatment with methanethiol under basic conditions .

A patented route employs lithium bis(trimethylsilyl)amide to facilitate coupling between intermediates, achieving yields of 75–85% .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield
Pyrimidine formationThiourea, β-diketone, HCl60%
Amination(2,4-Difluorophenyl)methylamine, DIPEA78%
Methylsulfanyl additionCH₃SH, K₂CO₃, DMF82%

Purification and Characterization

Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol yields >98% purity . LC-MS and elemental analysis confirm structural integrity .

Biological Activity and Mechanism

Antiviral Efficacy

In vitro studies demonstrate potent inhibition of HIV-1 reverse transcriptase (RT) with an EC₅₀ of 2–4 nM . The compound’s difluorophenyl group engages in hydrophobic interactions with RT’s non-nucleoside inhibitor binding pocket, while the methylsulfanyl moiety stabilizes the enzyme-inhibitor complex .

Table 3: Antiviral Activity Against HIV Strains

StrainEC₅₀ (nM)Selectivity Index (CC₅₀/EC₅₀)
HIV-1 IIIB (Wild-type)3.1>10,000
HIV-1 K103N12.42,300
HIV-1 Y181C9.83,100

Cytotoxicity Profile

The compound exhibits low cytotoxicity in MT-4 cells (CC₅₀ > 17,000 nM), indicating a high therapeutic index . No genotoxicity was observed in Ames tests .

Therapeutic Applications and Comparative Analysis

Antiretroviral Drug Development

As a non-nucleoside RT inhibitor (NNRTI), this compound outperforms first-generation agents like nevirapine in resistance profiles . Its methylsulfanyl group reduces metabolic degradation compared to methylthio analogues.

Table 4: Structure-Activity Relationships (SAR)

CompoundEC₅₀ (nM)Key Structural Difference
N-[(2,6-Difluorophenyl)methyl] analogue8.7Fluorine at position 6
6-Chloro derivative15.2Chlorine at position 6
2-Methoxy analogue45.6Methoxy at position 2

The 2-methylsulfanyl and 4-difluorophenyl groups are critical for sub-nanomolar potency .

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